(3R)-N-methylpiperidine-3-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC18082077
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O2S |
|---|---|
| Molecular Weight | 214.71 g/mol |
| IUPAC Name | (3R)-N-methylpiperidine-3-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |
| Standard InChI Key | GVHBPNWPVCGZGH-FYZOBXCZSA-N |
| Isomeric SMILES | CNS(=O)(=O)[C@@H]1CCCNC1.Cl |
| Canonical SMILES | CNS(=O)(=O)C1CCCNC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₆H₁₅ClN₂O₂S, with a molecular weight of 214.71 g/mol . Its structure comprises a six-membered piperidine ring with (3R)-configured stereochemistry, a methyl group on the nitrogen atom, and a sulfonamide (-SO₂NH₂) group at the 3-position. The hydrochloride salt enhances aqueous solubility, a critical property for pharmacological applications.
Key Structural Attributes:
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Piperidine Core: Confers rigidity and influences receptor-binding interactions.
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Sulfonamide Group: Facilitates hydrogen bonding with biological targets, enhancing inhibitory activity .
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Chiral Center: The (3R) configuration is essential for enantioselective interactions with enzymes and receptors.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves two primary steps:
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Sulfonylation of N-Methylpiperidine: Reaction with sulfonyl chloride derivatives (e.g., chlorosulfonic acid) under controlled conditions to yield the sulfonamide intermediate.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and stability.
Example Reaction:
Challenges in Stereoselective Synthesis
Racemization during workup remains a critical challenge. Studies demonstrate that aqueous conditions (e.g., sodium hydroxide) can induce epimerization at the 3-position, necessitating optimized protocols:
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Buffered Quenching: Use of phosphate buffer (pH 7) during workup reduces racemization, achieving 97% enantiomeric excess .
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Low-Temperature Processing: Maintaining temperatures below 25°C minimizes undesired stereochemical inversion .
Mechanism of Action
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Sulfonamide Coordination: The -SO₂NH₂ group chelates zinc ions in carbonic anhydrase, disrupting catalytic activity .
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Piperidine Ring Interactions: Hydrophobic interactions with receptor binding pockets enhance affinity for 5-HT₇ and related G-protein-coupled receptors .
Applications in Medicinal Chemistry
Antibacterial Agents
The compound’s β-lactamase inhibitory activity synergizes with β-lactam antibiotics (e.g., penicillins), restoring efficacy against resistant strains .
Anticancer Therapeutics
By inhibiting carbonic anhydrase IX—a biomarker of tumor hypoxia—it potentiates the effects of hypoxia-activated prodrugs .
Neuromodulation
As a 5-HT₇ receptor antagonist, it shows promise in treating depression and anxiety disorders .
| Hazard Statement | Risk Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315 | Causes skin irritation | Avoid direct contact |
| H319 | Causes serious eye irritation | Wear eye protection |
| H335 | May cause respiratory irritation | Use in ventilated areas |
Metabolic Stability
Microsomal studies indicate moderate hepatic clearance (304.3 μL/(min·mg)), necessitating structural modifications (e.g., fluorination) to improve pharmacokinetics .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Piperidine Derivatives
| Compound | Structure | Biological Activity | Unique Feature |
|---|---|---|---|
| (3R)-N-Methylpiperidine-3-sulfonamide | Piperidine-sulfonamide | Broad enzyme inhibition | Chiral specificity |
| N-Methylpyrrolidine-3-sulfonamide | Pyrrolidine ring | Antibacterial | Reduced metabolic stability |
| (S)-Amphetamine | Phenethylamine | CNS stimulation | Dopamine reuptake inhibition |
The (3R) configuration and sulfonamide group confer distinct target selectivity compared to carboxamide or pyrrolidine-based analogues .
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